

N-(1-Pyrene)iodoacetamide CAS number and molecular weight

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Compound of Interest

Compound Name: *N-(1-Pyrene)iodoacetamide*

Cat. No.: *B132281*

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An In-depth Technical Guide to N-(1-Pyrene)iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(1-Pyrene)iodoacetamide**, a fluorescent probe widely utilized in biochemical and biophysical research. This document details its chemical and physical properties, experimental protocols for its use in protein labeling and interaction studies, and relevant safety information.

Core Properties of N-(1-Pyrene)iodoacetamide

N-(1-Pyrene)iodoacetamide is a thiol-reactive fluorescent dye. The pyrene moiety provides its fluorescent properties, which are sensitive to the local environment, making it a powerful tool for studying protein conformation and interactions. The iodoacetamide group allows for covalent labeling of sulfhydryl groups, primarily on cysteine residues in proteins.

Quantitative Data Summary

The key quantitative data for **N-(1-Pyrene)iodoacetamide** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	76936-87-3	[1] [2] [3] [4]
Molecular Formula	C18H12INO	[1] [2] [3]
Molecular Weight	385.2 g/mol	[1] [3] [4]
Melting Point	225 - 227 °C (decomposes)	[1]
Appearance	Dark grey or straw yellow solid	[1] [2]
Purity	≥ 97%	[1]
Maximum Excitation (λmax)	339 nm (in Methanol)	[2] [3]
Maximum Emission	407 nm (when conjugated to actin)	[5] [6]
pKa (predicted)	12.90 ± 0.30 (most acidic)	[2] [3]
Topological Polar Surface Area	29.1 Å²	[2] [4]

Solubility

Solvent	Solubility	Citations
Water	Insoluble (1.3E-4 g/L at 25 °C)	[2]
Organic Solvents	Soluble in N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol	[2] [3]

Experimental Protocols

N-(1-Pyrene)iodoacetamide is primarily used as a fluorescent label to study protein structure and dynamics. Below are detailed methodologies for its application.

General Protein Labeling with N-(1-Pyrene)iodoacetamide

This protocol outlines the general steps for covalently labeling a protein with **N-(1-Pyrene)iodoacetamide**. Optimization may be necessary for specific proteins.

Materials:

- Protein of interest with accessible cysteine residues
- **N-(1-Pyrene)iodoacetamide**
- High-quality, anhydrous DMF or DMSO
- Reaction Buffer: e.g., Phosphate-buffered saline (PBS) or HEPES, pH 7.5-8.5. Avoid buffers containing sulfhydryl agents.
- Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
- Desalting column (e.g., Sephadex G-25)
- Storage Buffer: e.g., PBS

Procedure:

- Protein Preparation:
 - Dissolve or dialyze the purified protein into the Reaction Buffer.
 - If the protein has disulfide bonds that need to be labeled, they must first be reduced. This can be achieved by incubating the protein with a reducing agent like DTT or TCEP. Subsequently, the reducing agent must be removed, for instance, by dialysis or using a desalting column, before adding the iodoacetamide probe.[\[7\]](#)
- Dye Preparation:
 - Immediately before use, prepare a stock solution of **N-(1-Pyrene)iodoacetamide** of 1-10 mg/mL in anhydrous DMF or DMSO.[\[7\]](#)
- Labeling Reaction:

- In a microcentrifuge tube, add the purified protein solution.
- Calculate the volume of the dye stock solution needed to achieve a 5- to 10-fold molar excess of the dye over the protein.^[7] A higher molar excess may increase labeling efficiency but also the risk of non-specific labeling.
- Add the dye solution to the protein solution while gently mixing.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the pyrene dye and to avoid the generation of free iodine which can react with other amino acid residues.^[7]
- Quenching the Reaction:
 - To stop the labeling reaction, add a quenching reagent to consume any unreacted dye. Add 2-Mercaptoethanol or DTT to a final concentration of 10-50 mM.^[7]
 - Incubate for at least 30 minutes at room temperature.^[7]
- Purification of the Labeled Protein:
 - Remove the unreacted dye and quenching reagent by passing the reaction mixture over a desalting column pre-equilibrated with the desired storage buffer.^[7]
 - Collect the fractions containing the labeled protein.

Monitoring Actin Polymerization

A common application of **N-(1-Pyrene)iodoacetamide** is to monitor the polymerization of actin. The fluorescence of the pyrene label is significantly enhanced when G-actin polymerizes into F-actin.^{[5][6]}

Procedure:

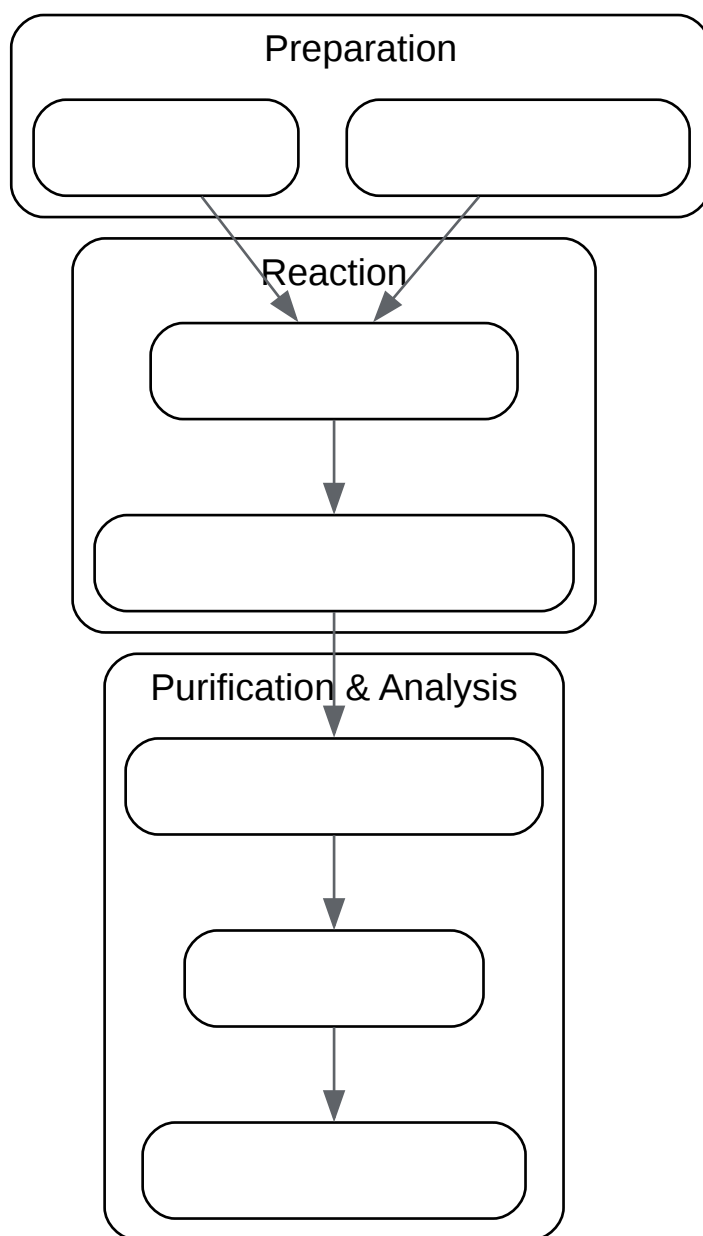
- Prepare Pyrene-labeled Actin: Label G-actin with **N-(1-Pyrene)iodoacetamide** according to the general protocol above. A pyrene to actin molar ratio of 1.2 can be used.^[5]

- **Initiate Polymerization:** Mix a small amount (typically 10%) of the pyrene-labeled G-actin with unlabeled G-actin.^[5] Induce polymerization by adding a polymerization buffer (e.g., containing 100 mM KCl and 2 mM MgCl₂).
- **Fluorescence Measurement:** Monitor the change in fluorescence intensity over time using a fluorescence spectrophotometer.
 - **Excitation Wavelength:** 365 nm^{[5][6]}
 - **Emission Wavelength:** 407 nm^{[5][6]}
 - An increase in fluorescence intensity indicates the polymerization of actin. The fluorescence intensity can be enhanced by a factor of about 25 upon polymerization.^{[5][6]}

Diagrams

Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with **N-(1-Pyrene)iodoacetamide**.

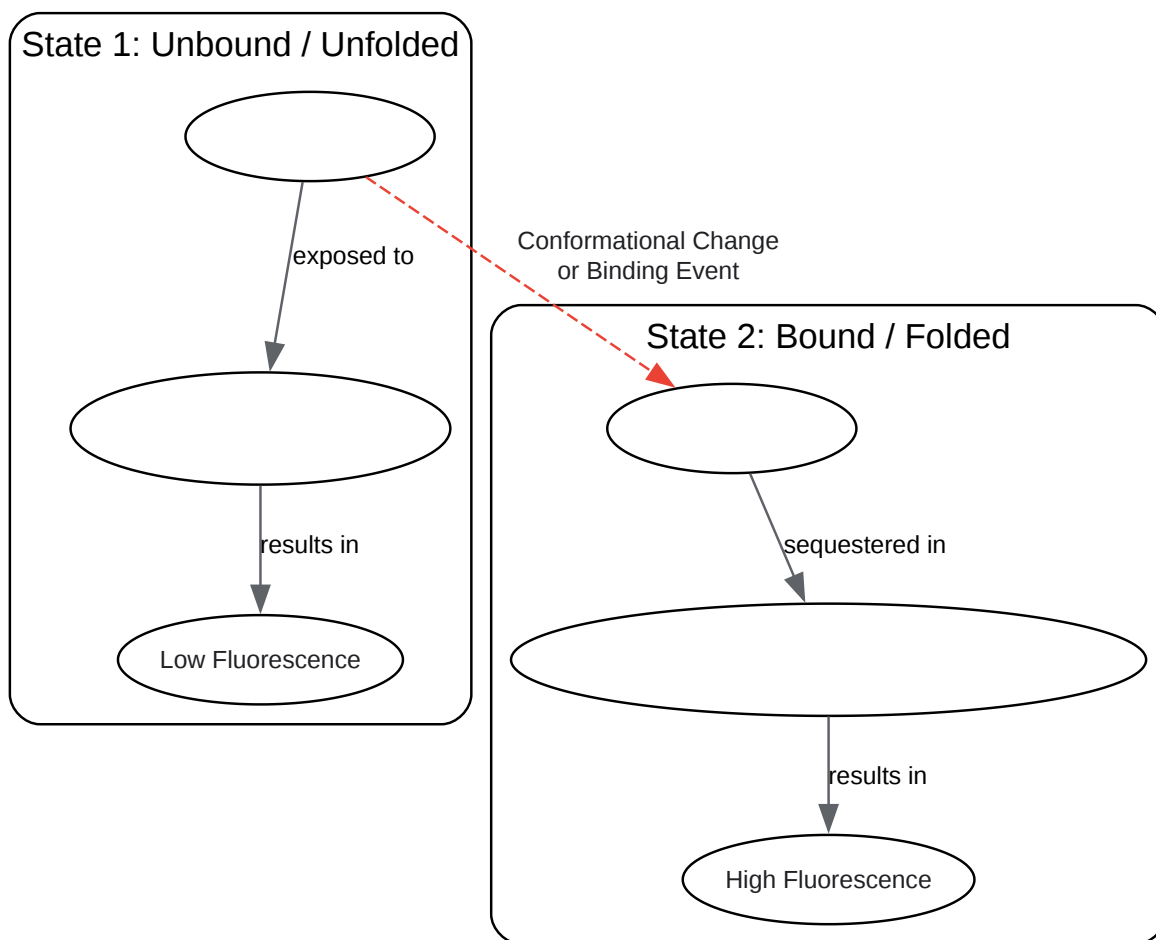


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Caption: General workflow for labeling proteins with **N-(1-Pyrene)iodoacetamide**.

Principle of Fluorescence Change in Protein Interaction Studies

This diagram illustrates the principle of how **N-(1-Pyrene)iodoacetamide** can be used to detect changes in protein conformation or binding events.



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Caption: Principle of fluorescence change upon protein conformational change or binding.

Safety and Handling

N-(1-Pyrene)iodoacetamide is a chemical that requires careful handling in a laboratory setting.

General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective eyewear, chemical-impermeable gloves, and a lab coat.[2]

- Ventilation: Handle in a well-ventilated place or in a chemical fume hood to avoid inhalation of dust or vapors.[2]
- Avoid Contact: Avoid contact with skin and eyes.[2]
- Light Sensitivity: The compound is light-sensitive. Store in a tightly closed container in a dry, cool, and dark place.[8]

First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
- Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Prevent the chemical from entering drains.[2]

This guide provides a foundational understanding of **N-(1-Pyrene)iodoacetamide** for its effective and safe use in research. For specific applications, further optimization of the provided protocols may be required. Always refer to the specific safety data sheet (SDS) for the most detailed and up-to-date safety information.

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